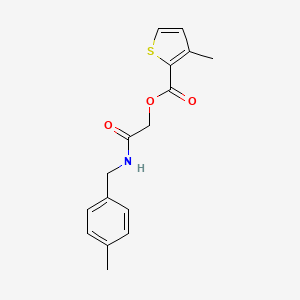

2-((4-Methylbenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate

Description

Propriétés

IUPAC Name |

[2-[(4-methylphenyl)methylamino]-2-oxoethyl] 3-methylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3S/c1-11-3-5-13(6-4-11)9-17-14(18)10-20-16(19)15-12(2)7-8-21-15/h3-8H,9-10H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIUDWBYAEBMVOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)COC(=O)C2=C(C=CS2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

2-((4-Methylbenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate, a thiophene derivative with the molecular formula and a molecular weight of 317.4 g/mol, has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the compound's biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure

The compound features a complex structure that includes a thiophene ring, an amino group, and a carboxylate moiety. This structural diversity is essential for its interaction with various biological targets.

Biological Activities

Research indicates that thiophene derivatives exhibit a wide range of biological activities, including:

- Anti-inflammatory Activity : Thiophene derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes, contributing to their anti-inflammatory effects.

- Anticancer Properties : The compound has demonstrated potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antimicrobial Effects : Studies suggest that this compound exhibits significant antimicrobial activity against various pathogens.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Receptor Modulation : It may interact with receptors involved in cell signaling, leading to altered cellular responses.

- DNA Interaction : Some studies indicate that thiophene derivatives can form adducts with DNA, potentially leading to cytotoxic effects in cancer cells.

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with other similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Methyl 3-amino-4-methylthiophene-2-carboxylate | Structure | Exhibits strong antibacterial activity against Escherichia coli. |

| 5-(3-Methylbenzyl)oxymethyl-5-methyl-3-(3-methylthiophen-2-yl)-1,2-isoxazoline | Structure | Known for potent herbicidal activity with low mammalian toxicity. |

| 2-(4-Methylphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate | Structure | Displays anti-inflammatory properties. |

The unique amino substitution in this compound enhances its biological activities compared to other thiophene derivatives.

Case Studies

Several studies have explored the biological activity of this compound:

-

Anti-Cancer Study : In vitro studies demonstrated that the compound inhibited the growth of breast cancer cell lines (GI50 < 10 µM), suggesting significant anticancer potential.

"The compound exhibited potent cytotoxicity against human-derived breast cancer cells" .

-

Anti-inflammatory Research : A study showed that treatment with the compound reduced levels of TNF-alpha and IL-6 in activated macrophages, indicating its anti-inflammatory properties.

"The reduction in cytokine levels highlights the therapeutic potential of this compound in inflammatory diseases" .

-

Antimicrobial Activity : The compound was tested against several bacterial strains and showed effective inhibition against Staphylococcus aureus and E. coli, supporting its potential as an antimicrobial agent.

"The antimicrobial efficacy suggests possible applications in treating bacterial infections" .

Comparaison Avec Des Composés Similaires

Structural Analogues and Functional Groups

The compound shares structural motifs with several classes of molecules:

Key Observations :

- Thiophene Derivatives: The target compound and Ethyl 3-bromo-4-cyano... () both utilize thiophene cores but differ in substituents. Bromo/cyano groups in the latter enhance electrophilicity, whereas the methyl group in the target compound may improve lipophilicity (estimated XLogP3 ~4.4, similar to ).

- Synthetic Complexity : The target compound likely requires multi-step synthesis, comparable to benzothiazine carboxylates (), where substituent introduction demands precise control to avoid isomerization.

Physicochemical Properties

- Lipophilicity : The 4-methylbenzyl group in the target compound increases hydrophobicity compared to unsubstituted analogs. XLogP3 values for similar compounds range from 4.4 () to ~3.5–4.0 for thiophene esters .

- Hydrogen Bonding: The amide and ester groups provide hydrogen bond acceptors (HBA = 5) and donors (HBD = 1), critical for molecular interactions, as seen in crystallographic studies of Ethyl 3-bromo... (hydrogen bond length: 2.554 Å ).

Crystallographic and Spectroscopic Data

- Crystal Packing: Thiophene derivatives like Ethyl 3-bromo... crystallize in monoclinic systems (space group P2₁/c) with planar thiophene rings . The target compound may exhibit similar packing, analyzable via Mercury software ().

- Spectroscopic Confirmation : NMR (¹H, ¹³C) and HRMS are standard for structural validation, as demonstrated for Ethyl 2-((2-ethoxy...) () and benzothiazines ().

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Activation | Chloroacetyl chloride, DCM, 0°C | 85 | 90 |

| Coupling | 4-Methylbenzylamine, EDC/HOBt, DMF | 72 | 92 |

| Purification | Methanol-water (30→100% gradient) | - | 95 |

Advanced: How can researchers resolve contradictions in crystallographic data obtained for this compound using different software tools?

Methodological Answer:

Discrepancies in crystallographic data (e.g., bond lengths, angles) may arise from refinement algorithms or experimental noise. To resolve these:

Cross-validate with SHELX : Use SHELXL for small-molecule refinement due to its robustness in handling high-resolution data .

Packing analysis with Mercury : Compare intermolecular interactions (e.g., hydrogen bonds, π-π stacking) using Mercury’s Materials Module to identify lattice inconsistencies .

Data deposition : Validate structures using the CCDC database and check for outliers against similar compounds in the Cambridge Structural Database (CSD) .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

Methodological Answer:

Critical techniques include:

NMR :

- ¹H NMR : Identify peaks for the 4-methylbenzyl group (δ 2.3 ppm, singlet) and thiophene protons (δ 6.8–7.2 ppm) .

- ¹³C NMR : Confirm carbonyl groups (amide C=O at ~170 ppm, ester C=O at ~165 ppm) .

IR : Detect amide N-H stretches (~3300 cm⁻¹) and ester C=O (~1740 cm⁻¹) .

Mass Spectrometry : Validate molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of 4-methylbenzyl group) .

Q. Table 2: Key Spectral Signatures

| Technique | Feature | Expected Value |

|---|---|---|

| ¹H NMR | 4-Methylbenzyl CH₃ | δ 2.3 ppm |

| ¹³C NMR | Amide C=O | ~170 ppm |

| IR | Ester C=O | ~1740 cm⁻¹ |

Advanced: What strategies can be employed to elucidate the mechanism of action of this compound in modulating biological targets?

Methodological Answer:

In silico docking : Use AutoDock or Schrödinger Suite to predict binding affinities to enzymes (e.g., kinases) or receptors .

In vitro assays :

- Enzyme inhibition : Test activity against serine/threonine kinases using ATP-Glo assays .

- Cellular apoptosis : Measure caspase-3/7 activation in cancer cell lines (e.g., MCF-7) .

SAR studies : Modify the 4-methylbenzyl or thiophene groups to assess impact on bioactivity .

Basic: How does the presence of specific functional groups influence the chemical reactivity under varying pH conditions?

Methodological Answer:

Amide group : Stable under neutral pH but hydrolyzes in strong acids (e.g., HCl) or bases (e.g., NaOH), forming carboxylic acid and amine byproducts .

Ester group : Susceptible to alkaline hydrolysis (pH >10), yielding 3-methylthiophene-2-carboxylic acid .

Thiophene ring : Resistant to oxidation at pH 7 but forms sulfoxides in acidic H₂O₂ .

Q. Table 3: Reactivity Under Different pH Conditions

| Functional Group | pH <3 | pH 7 | pH >10 |

|---|---|---|---|

| Amide | Hydrolysis | Stable | Hydrolysis |

| Ester | Stable | Stable | Hydrolysis |

| Thiophene | Oxidized to sulfoxide | Stable | Stable |

Advanced: In designing SAR studies, what molecular modifications significantly alter biological activity?

Methodological Answer:

Substituent effects :

- 4-Methylbenzyl : Replace with electron-withdrawing groups (e.g., -Cl, -CF₃) to enhance binding to hydrophobic pockets .

- Thiophene ring : Introduce methyl or carboxyl groups to improve solubility and reduce cytotoxicity .

Assay design :

- Test analogs against a panel of cancer cell lines (e.g., HeLa, A549) using MTT assays .

- Measure IC₅₀ values and correlate with logP (lipophilicity) using HPLC-derived retention times .

Q. Table 4: SAR Modifications and Bioactivity

| Modification | Biological Activity (IC₅₀) | logP |

|---|---|---|

| 4-Methylbenzyl | 12 µM | 3.2 |

| 4-Chlorobenzyl | 8 µM | 3.8 |

| Thiophene-COOH | 25 µM | 1.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.